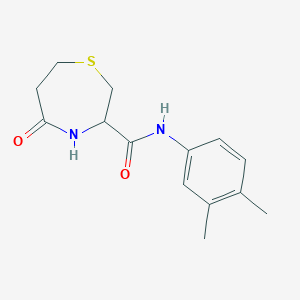

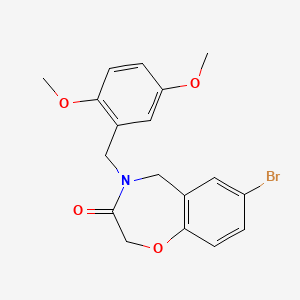

![molecular formula C14H9ClF3NO4S B2904962 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 328028-29-1](/img/structure/B2904962.png)

2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, has a molecular formula of C8H4ClF3O2, an average mass of 224.564 Da, and a monoisotopic mass of 223.985199 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, include a molecular formula of C8H4ClF3O2, an average mass of 224.564 Da, and a monoisotopic mass of 223.985199 Da .Applications De Recherche Scientifique

Chemical Synthesis and Catalysts

Uricosuric Agent Synthesis : A study described the synthesis of (mono- and di-substituted sulfamoyl)benzoic acids, including 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, as potential uricosuric agents for treating gout and gouty arthritis (Sarbanes, 2002).

Catalysis in Organic Synthesis : A study by Karimi-Jaberi et al. (2012) used a related compound, 1,3,5-Tris(hydrogensulfato) benzene, as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the role of similar benzene derivatives in organic synthesis reactions (Karimi-Jaberi et al., 2012).

Electrochemical Studies : Mandić et al. (2004) explored the electrochemical behavior of compounds like this compound, focusing on their reduction in aqueous solutions and their potential applications in electrochemistry (Mandić et al., 2004).

Environmental and Water Treatment Research

Treatment of Dye Solutions : Liu et al. (2012) researched novel sulfonated thin-film composite nanofiltration membranes, which are relevant to the treatment of dye solutions in environmental applications. The study highlights the importance of compounds like this compound in improving water flux and dye rejection in filtration processes (Liu et al., 2012).

Chlorination Disinfection by-products : Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4 in chlorination disinfection, which is relevant to understanding the environmental impact and behavior of similar benzoic acid derivatives during water treatment processes (Xiao et al., 2013).

Pharmaceutical and Biomedical Research

Protein Binding Studies : Zia and Price (1975) conducted a study on the binding of drugs, including sulfonylurea derivatives, to bovine serum albumin. This research provides insights into the interactions of similar benzoic acid derivatives with proteins, which is crucial for pharmaceutical applications (Zia & Price, 1975).

Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. This study is pertinent for understanding the safety profile of similar compounds in pharmaceutical contexts (Gorokhova et al., 2020).

Antimicrobial Activity : Nakazumi et al. (1984) synthesized various 3-(substituted methyl)thioflavones from compounds related to this compound, demonstrating significant antimicrobial activity against Trichophytons, which indicates potential applications in antimicrobial drug development (Nakazumi et al., 1984).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-chloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCSNQWIXSHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

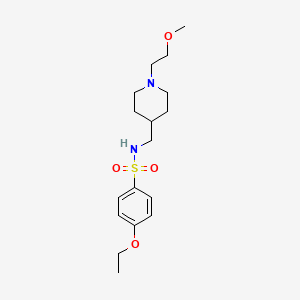

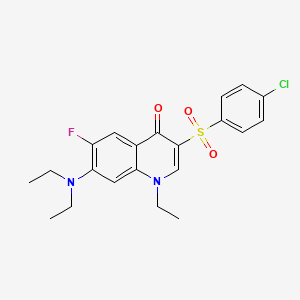

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

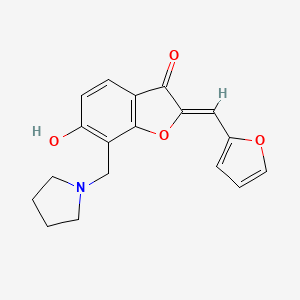

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

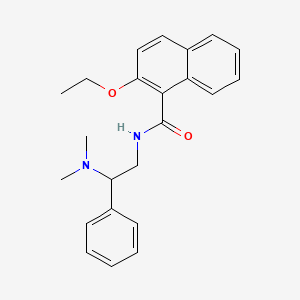

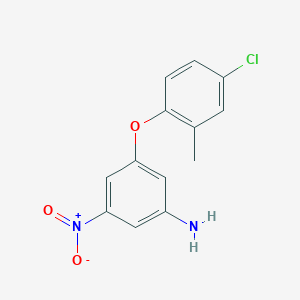

![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)

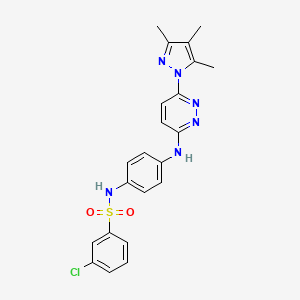

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)